Phenothiazine, 2-chloro-10-(morpholinoacetyl)-
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Overview
Description
Phenothiazine, 2-chloro-10-(morpholinoacetyl)- is a chemical compound that belongs to the phenothiazine family. It is an important intermediate in the synthesis of various drugs, including antipsychotic agents, antihistamines, and antiemetics. Phenothiazine, 2-chloro-10-(morpholinoacetyl)- has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
The mechanism of action of Phenothiazine, 2-chloro-10-(morpholinoacetyl)- is not well understood. However, it is believed to interact with cell membranes and alter membrane fluidity. It has also been suggested that Phenothiazine, 2-chloro-10-(morpholinoacetyl)- may inhibit the activity of enzymes involved in oxidative phosphorylation.
Biochemical and Physiological Effects:
Phenothiazine, 2-chloro-10-(morpholinoacetyl)- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been reported to have antibacterial and antifungal activities.
Advantages and Limitations for Lab Experiments
Phenothiazine, 2-chloro-10-(morpholinoacetyl)- has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, Phenothiazine, 2-chloro-10-(morpholinoacetyl)- has some limitations. It is highly insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it has been reported to have low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for Phenothiazine, 2-chloro-10-(morpholinoacetyl)- research. One area of interest is its potential as a photosensitizer for photodynamic therapy. Another area of interest is its use as a fluorescent probe for the detection of DNA and RNA. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as an anticancer agent.
In conclusion, Phenothiazine, 2-chloro-10-(morpholinoacetyl)- is an important intermediate in the synthesis of various drugs and has been extensively studied for its biochemical and physiological effects. While its mechanism of action is not well understood, it has been shown to have diverse applications in scientific research. Further studies are needed to explore its potential as a photosensitizer, fluorescent probe, and anticancer agent.
Synthesis Methods
Phenothiazine, 2-chloro-10-(morpholinoacetyl)- can be synthesized by reacting 2-chloro-10H-phenothiazine with morpholinoacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction produces Phenothiazine, 2-chloro-10-(morpholinoacetyl)- as a white to off-white crystalline powder with a melting point of 154-156°C.
Scientific Research Applications
Phenothiazine, 2-chloro-10-(morpholinoacetyl)- has been widely used in scientific research due to its diverse applications. It has been used as a starting material for the synthesis of various drugs, including antipsychotic agents, antihistamines, and antiemetics. Phenothiazine, 2-chloro-10-(morpholinoacetyl)- has also been used as a fluorescent probe for the detection of DNA and RNA. Additionally, it has been used as a photosensitizer for photodynamic therapy.
properties
CAS RN |
83568-07-4 |
---|---|
Molecular Formula |
C18H17ClN2O2S |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C18H17ClN2O2S/c19-13-5-6-17-15(11-13)21(14-3-1-2-4-16(14)24-17)18(22)12-20-7-9-23-10-8-20/h1-6,11H,7-10,12H2 |
InChI Key |
PQZBOHRAUKGCDL-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Canonical SMILES |
C1COCCN1CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Other CAS RN |
83568-07-4 |
Origin of Product |
United States |
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